

High-throughput screening for "Pgxgg" inhibitors

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Compound of Interest		
Compound Name:	Pgxgg	
Cat. No.:	B1228646	Get Quote

An increasing challenge in antimicrobial drug discovery is the identification of novel bacterial targets. Mechanosensitive (MS) channels, which act as safety valves against osmotic stress, present a promising class of such targets. In many bacteria, including pathogenic species, MS channels are crucial for survival in the fluctuating osmotic environments encountered within a host.[1][2][3] One such channel in Escherichia coli and Salmonella Typhimurium is the MscS-like channel, Ynal.[1][4] The gating mechanism of Ynal is dependent on the flexibility of a glycine-rich "PGxGG" motif within its pore-lining transmembrane helices, making it a focal point for targeted inhibitor development.[5] Disruption of the ynal gene has been shown to impair intestinal colonization by S. Typhimurium in animal models, highlighting its potential as an antimicrobial target.[1]

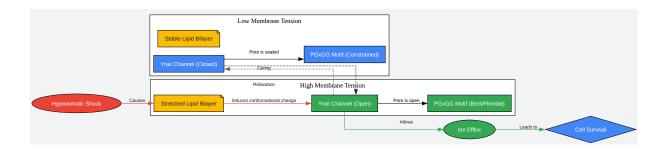
This application note details a high-throughput screening (HTS) campaign designed to identify and characterize small molecule inhibitors of the Ynal channel. The workflow encompasses a fluorescence-based primary assay for high-throughput screening, followed by dose-response confirmation and secondary validation using automated electrophysiology to confirm the mechanism of action.

Ynal Gating Mechanism

The Ynal channel responds to increased membrane tension, such as that caused by hypoosmotic shock. This tension is thought to be sensed by the transmembrane "paddle" domains of the channel. In response to this mechanical stress, the pore-lining helices bend at



the flexible **PGxGG** motif, leading to the opening of the channel pore. This allows for the efflux of ions and other osmolytes, thereby relieving the turgor pressure and preventing cell lysis.



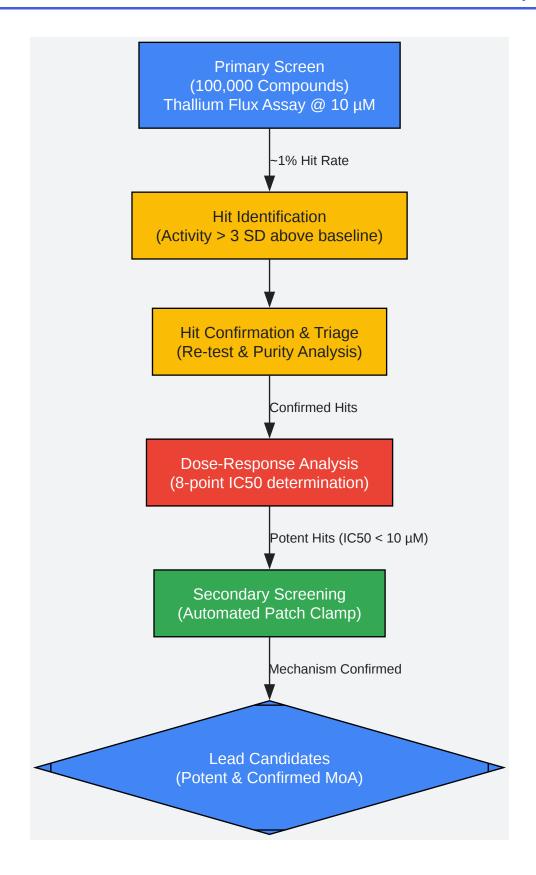
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Caption: Proposed gating mechanism of the YnaI mechanosensitive channel.

High-Throughput Screening Workflow

The discovery of Ynal inhibitors is approached through a systematic, multi-stage HTS campaign. This workflow is designed to efficiently screen large compound libraries and progressively filter hits to identify the most promising candidates for further development. The process begins with a high-throughput primary screen, followed by hit confirmation, doseresponse analysis, and detailed electrophysiological characterization.





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Caption: Experimental workflow for the identification of Ynal inhibitors.



Application Notes

Assay Principle: Thallium Flux-Based Primary Screen

The primary HTS assay utilizes a fluorescence-based thallium (TI+) flux assay, a well-established method for monitoring the activity of non-selective cation channels.[6][7] In this assay, cells expressing Ynal are loaded with a TI+-sensitive fluorescent dye. Thallium ions serve as a surrogate for potassium ions. When the Ynal channels are opened in response to a stimulus, TI+ flows into the cells and binds to the dye, causing an increase in fluorescence. Inhibitors of Ynal will block this influx, resulting in a reduced fluorescence signal. This assay is highly amenable to high-throughput formats (384- and 1536-well plates) and offers a robust signal window for identifying active compounds.[8]

Data Presentation

The following tables present representative data from the various stages of the HTS campaign.

Table 1: Summary of Primary High-Throughput Screen

Parameter	Value
Library Size	100,000 compounds
Screening Concentration	10 μΜ
Primary Hit Rate	1.2%
Confirmed Hit Rate	0.5%

| Z'-factor | 0.75 |

Table 2: Dose-Response Analysis of Confirmed Hits



Compound ID	IC50 (μM)	Hill Slope
YNA-001	2.5	1.1
YNA-002	8.1	0.9
YNA-003	15.3	1.0
YNA-004	0.8	1.3

| YNA-005 | 5.6 | 1.0 |

Table 3: Secondary Screen - Automated Patch Clamp Results for Lead Candidates

Compound ID	IC50 (μM)	% Inhibition at 10 μΜ	Voltage Dependence
YNA-001	2.8	85%	None

| YNA-004 | 1.1 | 95% | None |

Experimental Protocols

Protocol 1: Primary HTS - Thallium Flux Assay

- 1. Cell Preparation: 1.1. Seed HEK293 cells stably expressing YnaI into 384-well, black-walled, clear-bottom plates at a density of 20,000 cells/well. 1.2. Incubate plates for 24 hours at 37°C, 5% CO2.
- 2. Dye Loading: 2.1. Prepare a loading buffer containing the thallium-sensitive fluorescent dye (e.g., FluxOR $^{\text{TM}}$ II) according to the manufacturer's instructions. 2.2. Remove the cell culture medium and add 20 μ L/well of the loading buffer. 2.3. Incubate for 60 minutes at room temperature, protected from light.
- 3. Compound Addition: 3.1. Using an acoustic liquid handler, transfer 100 nL of test compounds from the compound library plates to the assay plates (final concentration 10 μ M). 3.2. Add 100 nL of DMSO to control wells. 3.3. Incubate for 15 minutes at room temperature.



- 4. Signal Detection: 4.1. Place the assay plate into a fluorescence plate reader (e.g., FLIPR Tetra). 4.2. Record a baseline fluorescence reading for 10 seconds. 4.3. Add 10 μL of a stimulus buffer containing thallium sulfate to induce channel opening. 4.4. Immediately begin recording the fluorescence intensity for 120 seconds.
- 5. Data Analysis: 5.1. Calculate the percentage of inhibition for each compound relative to the positive (no inhibitor) and negative (known inhibitor) controls. 5.2. Flag compounds that show inhibition greater than three standard deviations from the mean of the neutral controls as primary hits.

Protocol 2: Dose-Response Confirmation

- 1. Plate Preparation: 1.1. Prepare serial dilutions of confirmed hit compounds in DMSO, typically an 8-point, 3-fold dilution series starting at 100 μ M. 1.2. Prepare assay plates with Ynal-expressing cells and load with the fluorescent dye as described in Protocol 1.
- 2. Compound Addition: 2.1. Transfer the serial dilutions of the compounds to the assay plates.
- 3. Signal Detection and Analysis: 3.1. Perform the thallium flux assay as described in Protocol
- 1. 3.2. Plot the percentage of inhibition against the logarithm of the compound concentration.
- 3.3. Fit the data to a four-parameter logistic equation to determine the IC50 value and Hill slope for each compound.[9][10]

Protocol 3: Secondary Assay - Automated Electrophysiology

- 1. Cell Preparation: 1.1. Culture Ynal-expressing cells to 70-80% confluency. 1.2. Harvest the cells and prepare a single-cell suspension for use in the automated patch-clamp system (e.g., SyncroPatch 384/768PE).[5]
- 2. Electrophysiology Recording: 2.1. Use standard intracellular and extracellular solutions for recording mechanosensitive channel currents. 2.2. Obtain whole-cell patch-clamp recordings with giga-ohm seals.[5] 2.3. Apply negative pressure steps to the cell membrane to activate Ynal channels and record the resulting currents.
- 3. Compound Application and Analysis: 3.1. After establishing a stable baseline current, apply increasing concentrations of the test compound. 3.2. Record the current at each concentration



to determine the level of inhibition. 3.3. Calculate the IC50 values from the concentration-response curves. 3.4. Assess for any voltage-dependent effects by applying the compound at different holding potentials.

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